molecular formula C28H58NO7P B163685 Platelet activating factor-acether CAS No. 74389-69-8

Platelet activating factor-acether

カタログ番号: B163685
CAS番号: 74389-69-8
分子量: 551.7 g/mol
InChIキー: ZXCIEWBDUAPBJF-MUUNZHRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

PAF-acether Formation in Platelets

PAF-acether formation can be triggered by the calcium ionophore or thrombin, even when the two pathways of platelet aggregation (AA- and ADP-dependent) are inoperative . Washed rabbit and human platelets challenged by ionophore A 23187 can produce PAF-acether. This synthesis is also triggered by thrombin and collagen but not by ADP, AA, or PAF-acether itself .

Breakdown of PAF-acether

Once produced, PAF is rapidly broken down by cell- and serum-associated PAF acetylhydrolases (PAF-AH), indicating that PAF is a highly potent mediator whose synthesis and degradation are tightly regulated .

Key Structural Features for Biological Activity

Several molecular species of platelet-activating factor that vary in the length of the O-alkyl side-chain have been identified .

  • An ether-linkage at position 1.

  • The presence and steric position of the short 2-acyl chain.

  • The presence of the choline head group .

Small changes in the structure of PAF could render its signaling abilities inert . Studies found that platelet and blood pressure response were dependent on the sn-2 propionyl analog. If the sn-1 was removed then PAF lacked any sort of biological activity. Finally, the sn-3 position of PAF was experimented with by removing methyl groups sequentially. As more and more methyl groups were removed, biological activity diminished until it was eventually inactive .

PAF-acether and Phospholipase A2 (PLA2)

Involvement of a phospholipase A2 (PLA2) in PAF-acether formation was suspected because all platelet agonists that trigger PAF-acether formation are potent PLA2 activators . PLA2 inhibitors suppress PAF-acether formation from washed rabbit platelets challenged either by the calcium ionophore A 23187 or by thrombin . The result of PLA2 action on ether-linked choline-containing phospholipids, lyso PAF-acether, has no platelet aggregating properties, but after acetylation, it is transformed into a compound with biological activity and chromatographic behavior indistinguishable from that of native PAF-acether .

PAF-acether and Eosinophil Locomotion

PAF-acether elicits directional locomotion of eosinophils in a time- and dose-dependent fashion . PAF-acether appears to be a potent eosinophilotactic agent which may play a role in inflammatory reactions characterized by eosinophil infiltration .

Modulation by Zinc

Zinc interacts with PAF at the functional receptor site or a contiguous site, specifically inhibiting PAF-induced platelet activation . Zinc levels must be inversely proportional to PAF levels to carry out these inhibitory effects, and zinc must be present before PAF exposure . This suggests that PAF and receptor binding may be limited by zinc and phospholipid (PAF) interaction, supported by zinc’s ability to bind to phospholipids in a 2:1–1:1 complex, particularly to the negatively charged phosphate groups .

Effects on the Blood-Brain Barrier

PAF increases the permeability of the blood-brain barrier (BBB) . PAF produces a dose-dependent increase in cytosolic Ca2+ concentration .

生物活性

Platelet Activating Factor-Acether (PAF-acether), also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator that plays a significant role in various biological processes, particularly in inflammation and immune responses. This article delves into the biological activities of PAF-acether, highlighting its effects on eosinophils, neutrophils, and platelets, along with relevant case studies and research findings.

Overview of PAF-Acether

PAF-acether is synthesized by various cell types, including platelets, macrophages, and endothelial cells. It is recognized for its ability to induce a wide range of physiological effects, including chemotaxis, aggregation of leukocytes, and modulation of vascular permeability.

1. Eosinophil Activation

PAF-acether has been shown to be a potent eosinophilotactic agent. Research indicates that it stimulates directional locomotion (chemotaxis) of human eosinophils in a dose-dependent manner. The effective concentration range for eliciting this response is between 10510^{-5} to 10810^{-8} M. In comparison, other chemotactic factors such as leukotriene B4 (LTB4) exhibit significantly less activity at similar concentrations .

Table 1: Eosinophil Response to PAF-Acether Compared to Other Chemotactic Agents

AgentEffective Concentration (M)Eosinophil Response
PAF-acether10510810^{-5}-10^{-8}High
LTB410810^{-8}Moderate
HistamineVariableLow
ECF-A TetrapeptidesVariableMinimal

2. Neutrophil Activation

Similar to eosinophils, neutrophils also respond to PAF-acether. The optimal concentration for neutrophil activation is around 10610^{-6} M, which shows comparable effectiveness to LTB4 at 10810^{-8} M. This indicates that PAF-acether plays a crucial role in neutrophil chemotaxis and aggregation during inflammatory responses .

3. Platelet Activation

The effects of PAF-acether on platelets are complex. While it induces platelet aggregation under certain conditions, the overall activation appears limited compared to other agonists such as thrombin. Studies demonstrate that PAF-acether facilitates the exposure of high- and low-affinity fibrinogen binding sites on platelets but results in minimal thromboxane A2 production and secretion of ADP .

Table 2: Platelet Activation Parameters Induced by PAF-Acether

ParameterObserved Effect
Thromboxane A2 ProductionMinimal (<10% of thrombin levels)
Fibrinogen Binding SitesHigh-affinity: Kd=7.2×108MKd=7.2\times 10^{-8}M
Low-affinity: Kd=5.9×107MKd=5.9\times 10^{-7}M
Aggregation RateDependent on fibrinogen concentration

Study on Eosinophil Locomotion

A study conducted by Archer et al. focused on the effects of PAF-acether on human eosinophils obtained from patients with hypereosinophilia. The results indicated that eosinophils exhibited significant directional movement in response to PAF-acether, reinforcing its role as a key mediator in allergic and inflammatory conditions characterized by eosinophil infiltration .

Investigation into Platelet Responses

Research by McManus et al. explored the effects of PAF-acether on human platelets under various conditions. They found that while PAF-acether did induce some level of platelet activation, it was not as potent as thrombin or collagen in promoting aggregation and secretion . This suggests that while PAF-acether is involved in platelet function, its role may be more regulatory than directly activating.

特性

IUPAC Name

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCIEWBDUAPBJF-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995900
Record name 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74389-69-8
Record name 1-O-Octadecyl-platelet-activating factor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74389-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C18-PAF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Platelet activating factor-acether
Reactant of Route 2
Reactant of Route 2
Platelet activating factor-acether
Reactant of Route 3
Reactant of Route 3
Platelet activating factor-acether
Reactant of Route 4
Platelet activating factor-acether
Reactant of Route 5
Reactant of Route 5
Platelet activating factor-acether
Reactant of Route 6
Reactant of Route 6
Platelet activating factor-acether

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。